(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid
Description
(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid (CAS: 874459-90-2) is a boronic acid derivative with the molecular formula C₉H₉BF₃NO₃ and a molecular weight of 246.98 g/mol. Its structure features a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a 2,2,2-trifluoroethylcarbamoyl moiety (-NH-C(O)-CF₃). This compound is stored under inert atmospheric conditions at room temperature, indicating sensitivity to moisture or oxidation . Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis and as enzyme inhibitors in drug discovery due to their reversible interactions with biomolecules .
Properties
IUPAC Name |
[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3NO3/c11-9(12,13)5-14-8(15)6-1-3-7(4-2-6)10(16)17/h1-4,16-17H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVESRZZZTBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660254 | |
| Record name | {4-[(2,2,2-Trifluoroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874459-90-2 | |
| Record name | {4-[(2,2,2-Trifluoroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,2-Trifluoroethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Boronic Acid Derivatization: The starting material is phenylboronic acid, which undergoes a reaction with a trifluoroethyl carbamoyl chloride under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoroethyl carbamoyl group can be reduced to form corresponding amine derivatives.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reactions: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Amine Derivatives: Resulting from the reduction of the trifluoroethyl carbamoyl group.
Substituted Phenyl Derivatives: Resulting from electrophilic substitution reactions.
Scientific Research Applications
(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be employed in the development of fluorescent probes and bioconjugation techniques.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Pathways Involved: The compound can modulate biological pathways by interacting with enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Analogs with Carbamoyl Substituents
Key Insights :
Analogs with Fluorinated Substituents
Key Insights :
Analogs with Heteroatom-Linked Substituents
Key Insights :
- Unlike hydroxyalkyl or thiol-substituted analogs, the target compound’s carbamoyl group may reduce its ability to form covalent bonds with metal surfaces or biomolecules, limiting applications in surface chemistry .
- The trifluoromethoxy analog () shares similar electronic properties but lacks the hydrogen-bonding capability of the carbamoyl group, affecting solubility .
Enzyme Inhibition Potential
- Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition (IC₅₀: 1 µM), outperforming trichostatin A (IC₅₀: 1.5 µM) .
- The target compound’s trifluoroethylcarbamoyl group could mimic acetylated lysine residues in HDAC binding pockets, but experimental validation is needed .
Biological Activity
(4-((2,2,2-Trifluoroethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential applications in various fields.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. The compound has shown moderate antibacterial activity against various strains of bacteria and fungi.
In Vitro Studies
-
Bacterial Strains Tested :
- Escherichia coli
- Bacillus cereus
- Candida albicans
- Aspergillus niger
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Enzyme Inhibition Studies
Boronic acids are also recognized for their enzyme inhibition properties. The biological activity of this compound includes:
- Cholinesterase Inhibition :
- Antioxidant Activity :
Case Studies and Applications
The versatility of boronic acids extends to their application in pharmaceuticals and cosmetics:
- Pharmaceutical Formulations :
- Potential in Cancer Therapy :
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
